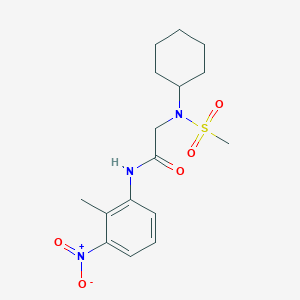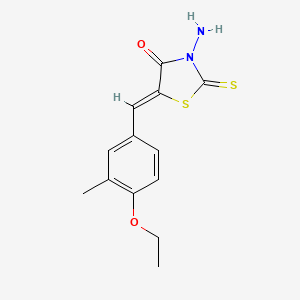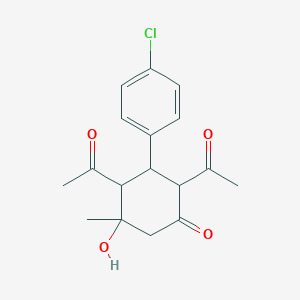![molecular formula C19H28N4O2S B5234770 N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B5234770.png)
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-[2-(dimethylamino)ethyl]ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-[2-(dimethylamino)ethyl]ethanediamide, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK) with potential therapeutic applications. AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have beneficial effects in various disease states, including metabolic disorders, cancer, and neurodegenerative diseases.
作用机制
A-769662 activates N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-[2-(dimethylamino)ethyl]ethanediamide by binding to the γ subunit of the enzyme, leading to a conformational change that allosterically activates the kinase. N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-[2-(dimethylamino)ethyl]ethanediamide activation leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, as well as inhibition of protein synthesis and cell proliferation.
Biochemical and Physiological Effects:
A-769662 has been shown to have a number of biochemical and physiological effects in various cell types and animal models. These include increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, as well as inhibition of protein synthesis and cell proliferation. A-769662 has also been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes.
实验室实验的优点和局限性
One advantage of A-769662 is its specificity for N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-[2-(dimethylamino)ethyl]ethanediamide activation, which allows for the study of the specific effects of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-[2-(dimethylamino)ethyl]ethanediamide activation on cellular and physiological processes. However, the use of A-769662 in lab experiments is limited by its relatively low potency and the potential for off-target effects at higher concentrations.
未来方向
There are several potential future directions for the study of A-769662 and its therapeutic applications. These include the development of more potent and selective N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-[2-(dimethylamino)ethyl]ethanediamide activators, the investigation of the effects of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-[2-(dimethylamino)ethyl]ethanediamide activation in different disease states, and the development of A-769662 derivatives with improved pharmacokinetic properties. Additionally, the role of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-[2-(dimethylamino)ethyl]ethanediamide in aging and age-related diseases is an area of active research, and A-769662 may have potential applications in this field as well.
合成方法
A-769662 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 1-adamantylamine with 2-bromoacetylthiazole to form an intermediate, which is then reacted with N,N-dimethylethylenediamine to yield the final product.
科学研究应用
A-769662 has been extensively studied for its potential therapeutic applications, particularly in the areas of metabolic disorders and cancer. In metabolic disorders, A-769662 has been shown to improve glucose uptake and insulin sensitivity in vitro and in vivo, making it a potential treatment for type 2 diabetes. In cancer, A-769662 has been shown to inhibit the growth of various cancer cell lines and sensitize them to chemotherapy.
属性
IUPAC Name |
N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-[2-(dimethylamino)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2S/c1-23(2)4-3-20-16(24)17(25)22-18-21-15(11-26-18)19-8-12-5-13(9-19)7-14(6-12)10-19/h11-14H,3-10H2,1-2H3,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAHRTQBCDIBAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Adamantan-1-yl-thiazol-2-yl)-N'-(2-dimethylamino-ethyl)-oxalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5234691.png)
![N-{4-[(2-chlorobenzyl)oxy]phenyl}-6-ethoxy-2-methyl-4-quinolinamine hydrochloride](/img/structure/B5234695.png)



![1-benzyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5234741.png)

![4-(3-{1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5234751.png)
![10-isobutyryl-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5234756.png)
![3-{1-[bis(acetyloxy)methyl]-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl}benzoic acid](/img/structure/B5234762.png)
![N-[2-(2-pyridinyl)ethyl]cyclooctanamine](/img/structure/B5234778.png)


![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5234789.png)